molecular formula C11H8N2O4 B1423822 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-46-4

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Cat. No. B1423822
M. Wt: 232.19 g/mol
InChI Key: MBWREJUWQSAKCM-UHFFFAOYSA-N
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Description

The compound “2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains a 3-methyl-4-nitrophenyl group and a carbaldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the nitro group, and the carbaldehyde group. Each of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potentially polar carbaldehyde group could influence its solubility in various solvents .

Scientific Research Applications

    Photodegradation of Pesticides

    • Field : Environmental Sciences
    • Application : This study investigated the potential of sunlight photolysis in the remediation of pesticide-polluted soils in Sudan .
    • Method : Common pollutants, including chlorpyrifos, malathion, and dimethoate, were exposed to sunlight over glass and soil surfaces with periodic samples drawn for GC and GC-MS analysis .
    • Results : The study found that photodegradation followed a biphasic model. The alpha half-lives of direct photolysis over glass surface range between 1.99 and 9.36 days while the range in soil surfaces is 1.88–10.77 days .

    Photocatalytic Degradation of Ethiofencarb

    • Field : Nanomaterials
    • Application : The study involves the photocatalytic degradation of Ethiofencarb, a pesticide, using a visible light-driven SnIn4S8 Photocatalyst .

    Preparation of Phosphorothioamidate Analogues

    • Field : Biochemistry
    • Application : 3-Methyl-4-nitrophenol is used in the preparation of phosphorothioamidate analogues as antimalarial agents .

    Anti-androgenic Activity

    • Field : Endocrinology
    • Application : 3-methyl-4-nitrophenol has anti-androgenic activity. It significantly inhibits basal and hCG-stimulated testosterone production in rats .

    Preparation of Phosphorothioamidate Analogues

    • Field : Biochemistry
    • Application : 3-Methyl-4-nitrophenol is used in the preparation of phosphorothioamidate analogues as antimalarial agents .

    Anti-androgenic Activity

    • Field : Endocrinology
    • Application : 3-methyl-4-nitrophenol has anti-androgenic activity. It significantly inhibits basal and hCG-stimulated testosterone production in rats .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWREJUWQSAKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695895
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

CAS RN

885274-46-4
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

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